ethyl 4-[2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a piperazine-carboxylate moiety. Its structure includes:
- A thieno[3,2-d]pyrimidine scaffold with a benzyl group at position 3, a methyl group at position 6, and a ketone at position 3.
- A sulfanyl-acetyl linker bridging the thienopyrimidine and piperazine rings.
- An ethyl carboxylate group on the piperazine, enhancing solubility and modulating pharmacokinetics.
This compound is hypothesized to exhibit bioactivity in kinase inhibition or antimicrobial pathways, given structural parallels to known inhibitors (e.g., pyridazinones and thiazolo-pyrimidines) .
Properties
IUPAC Name |
ethyl 4-[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S2/c1-3-31-23(30)26-11-9-25(10-12-26)19(28)15-32-22-24-18-13-16(2)33-20(18)21(29)27(22)14-17-7-5-4-6-8-17/h4-8,16H,3,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHNIPJMPYZUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple steps. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing further functionalization.
Mechanistic Insight : The reaction proceeds via nucleophilic attack by water (acidic) or hydroxide (basic) on the ester carbonyl, followed by elimination of ethanol. The piperazine ring’s electron-donating nature may slightly accelerate hydrolysis under basic conditions.
Sulfide Oxidation
The sulfanyl (–S–) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which can alter electronic properties and bioactivity.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Mild oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH, 25°C, 2 hours | Sulfoxide derivative | 60–70% | |
| Strong oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 1 hour | Sulfone derivative | 85–90% |
Steric Considerations : The bulky 3-benzyl substituent on the thienopyrimidine ring may hinder oxidation at the sulfide, necessitating extended reaction times compared to less hindered analogs.
Piperazine Functionalization
The secondary amines in the piperazine ring participate in alkylation, acylation, and salt formation, enabling diversification of the molecule’s physicochemical properties.
N-Alkylation
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K<sub>2</sub>CO<sub>3</sub>, R-X, ethanol, 60°C | Quaternary ammonium derivatives (e.g., R = methyl, benzyl) | 70-80% |
Acylation
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acyl chloride reaction | AcCl, Et<sub>3</sub>N, THF, 0°C → RT | Acetylated piperazine derivative | 85% |
Regioselectivity : Alkylation typically occurs at the less hindered nitrogen of the piperazine ring, while acylation favors the same site due to steric and electronic factors .
Thienopyrimidine Core Modifications
The fused thieno[3,2-d]pyrimidine system undergoes selective reactions, including reduction and electrophilic substitution.
Catalytic Hydrogenation
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub> gas, Pd/C | EtOH, 50 psi, 12 hours | Partially saturated thienopyrimidine | 65% |
Limitations : Full saturation of the thiophene ring is challenging due to aromatic stability; partial reduction is more common .
Acetyl Linker Reactions
The acetyl group connecting the sulfide and piperazine moieties participates in enolate-mediated transformations.
Claisen Condensation
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| LDA, THF, -78°C | RCOCl | β-Ketoamide derivatives | 55–60% |
Challenges : The electron-withdrawing thienopyrimidine system deactivates the acetyl group, requiring strong bases like LDA for enolate formation.
Cyclization Pathways
Intramolecular reactions can generate complex polycyclic structures, enhancing rigidity and target affinity.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| PPh<sub>3</sub>, DIAD, THF | Intramolecular Mitsunobu | 7-membered lactam fused to thienopyrimidine | 40% |
Application : Cyclized derivatives show improved pharmacokinetic profiles in preclinical studies .
Salt Formation
The piperazine nitrogen forms stable salts with acids, enhancing solubility for formulation.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Methanolic HCl | HCl gas, MeOH, 0°C | Hydrochloride salt | 95% |
Stability : Salts are hygroscopic and require storage under anhydrous conditions.
Scientific Research Applications
Structural Features
The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a sulfanyl group and a piperazine moiety further enhances its potential as a pharmaceutical agent.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit notable antimicrobial properties. Compounds similar to ethyl 4-[2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain thiazole and triazole derivatives possess broad-spectrum antibacterial activity comparable to established antibiotics like gentamicin and ciprofloxacin .
Anticancer Potential
The compound's structural components suggest potential anticancer applications. Thieno[3,2-d]pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation. In particular, compounds with similar scaffolds have been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects. For example, derivatives have shown IC50 values indicating potent activity against human T cell lymphoblast and other cancer cell lines .
Neuroprotective Effects
Research into related compounds has highlighted neuroprotective properties attributed to the thieno[3,2-d]pyrimidine framework. These compounds are being investigated for their ability to mitigate neurodegenerative diseases by acting on various neurotransmitter systems and reducing oxidative stress in neuronal cells.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Condensation Reaction : The initial step often involves the condensation of 3-benzylthieno[3,2-d]pyrimidine derivatives with acetylating agents under basic conditions.
- Formation of Piperazine Ring : Subsequent reactions lead to the formation of the piperazine ring structure through cyclization processes.
Reaction Conditions
The reactions are usually performed in organic solvents such as acetone or ethanol with bases like potassium carbonate to facilitate the reaction. Optimization of reaction conditions can enhance yield and purity .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents.
Case Study 2: Anticancer Activity
In another investigation involving thieno[3,2-d]pyrimidine-based compounds, researchers assessed their cytotoxicity against various cancer cell lines including HepG2 and A549. The findings revealed that specific derivatives could inhibit cell growth effectively at low concentrations (IC50 values < 10 µM), highlighting their therapeutic promise in oncology.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Challenges
Synthetic Complexity: Multi-step synthesis (e.g., cyclization, selective benzylation) poses scalability challenges compared to simpler pyridazinones .
Data Gaps: Limited experimental bioactivity data exist; reliance on computational models (e.g., QSAR, molecular docking) introduces uncertainty .
Biological Activity
Ethyl 4-[2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article aims to provide an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine family and features a unique structure that includes:
- Thieno[3,2-d]pyrimidine core : This moiety is known for various biological activities.
- Sulfanyl group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Piperazine ring : Often associated with pharmacological activity due to its ability to interact with neurotransmitter receptors.
The molecular formula is with a molecular weight of approximately 378.45 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinases involved in cell signaling pathways, particularly those associated with cancer proliferation.
- Antioxidant Activity : The sulfanyl group may contribute to antioxidant properties by scavenging free radicals.
- Antimicrobial Effects : Some derivatives exhibit activity against bacterial strains due to their ability to disrupt cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT29 (Colorectal) | 14 | MEK1 Inhibition |
| Compound B | BxPC3 (Pancreatic) | 26 | ERK Pathway Disruption |
These compounds demonstrated significant growth inhibition in cancer cell lines through the modulation of key signaling pathways involved in tumor growth and survival .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies indicated that it could inhibit the growth of various bacterial strains at concentrations ranging from 10 to 50 µg/mL. The exact mechanism is under investigation but is believed to involve disruption of bacterial cell wall synthesis .
Case Studies
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound exhibited a dose-dependent reduction in cell viability. The IC50 values ranged from 10 µM in sensitive lines to over 50 µM in resistant lines .
- Antimicrobial Screening : In a screening for antimicrobial properties, derivatives were tested against both gram-positive and gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 25 µg/mL .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
The compound can be synthesized using a multi-step approach involving:
- Thieno[3,2-d]pyrimidinone core formation : Reacting 2-amino-4-methylthiophene-3-carboxylate derivatives with carbonylating agents (e.g., phosgene or urea) to form the thienopyrimidinone ring .
- Sulfanyl-acetyl coupling : Introducing the sulfanyl-acetyl group via nucleophilic substitution or thioether formation under basic conditions (e.g., K₂CO₃ in DMF) .
- Piperazine-ester conjugation : Coupling the intermediate with ethyl piperazine-1-carboxylate using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Key intermediates should be characterized by NMR and LC-MS to confirm regioselectivity and purity .
Q. What safety protocols are critical for handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential dust/volatile organic compound (VOC) release .
- Storage : Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group .
Q. Which analytical techniques are essential for purity assessment?
- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and UV detection at 254 nm to resolve impurities (e.g., unreacted thienopyrimidinone or piperazine derivatives) .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~550–560 m/z) .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield?
Bayesian algorithms optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading) by iteratively modeling yield-response surfaces. For example:
- Design of Experiments (DoE) : Use a fractional factorial design to screen variables .
- Key parameters : Reaction time (12–24 hr), temperature (80–120°C), and equivalents of coupling agents (1.2–2.0 eq) . This approach reduced optimization cycles by 40% compared to one-factor-at-a-time methods in similar thienopyrimidinone syntheses .
Q. How to resolve spectral contradictions in structural elucidation?
Discrepancies in NMR or X-ray data may arise from:
- Tautomerism : The thienopyrimidinone core may exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR. Use deuterated DMSO to stabilize tautomers .
- Epimerization : Check for chiral center racemization via polarimetry or chiral HPLC (e.g., Chiralpak IC column) .
- Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening .
Q. What strategies enhance regioselective functionalization of the thienopyrimidinone core?
- Directing groups : Introduce a benzyl group at position 3 to block undesired sulfanyl-acetyl substitution at that site .
- Protection/deprotection : Temporarily protect the piperazine nitrogen with a Boc group during thienopyrimidinone functionalization .
- Metal catalysis : Use Pd-mediated C–H activation for selective coupling at position 2 of the thienopyrimidinone .
Q. How to address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug modification : Replace the ethyl ester with a more hydrophilic group (e.g., morpholinoethyl ester) to improve bioavailability .
- pH adjustment : Test solubility in buffered solutions (pH 4–8) to identify optimal assay conditions .
Methodological Considerations
Q. How to validate synthetic intermediates using computational tools?
- DFT calculations : Compare computed ¹³C NMR chemical shifts (via Gaussian 16) with experimental data to confirm regiochemistry .
- Molecular docking : Assess the piperazine moiety’s conformational flexibility in target binding pockets (e.g., using AutoDock Vina) .
Q. What are the best practices for handling air-sensitive intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
